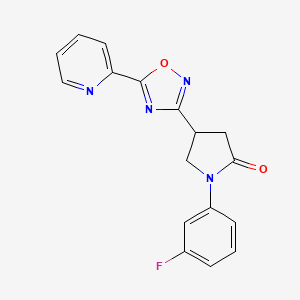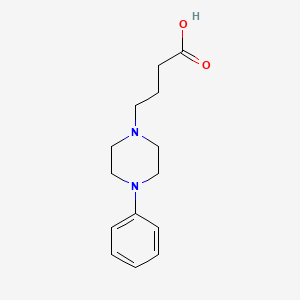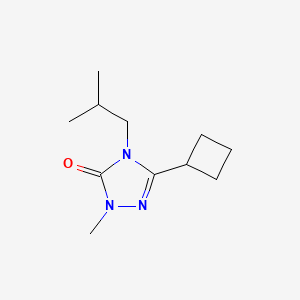
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as ABT-199, is a small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
Aplicaciones Científicas De Investigación
Peptide Modification and Drug Development
The cycloaddition of azides to alkynes, a crucial synthetic route to 1H-[1,2,3]-triazoles, highlights the compound's relevance in modifying peptides and developing novel drugs. This method enables the incorporation of [1,2,3]-triazoles into peptide backbones or side chains, showing potential for creating new therapeutic peptides with enhanced stability or biological activity. The process is compatible with solid-phase peptide synthesis, underscoring its utility in drug discovery and development (Tornøe, Christensen, & Meldal, 2002).
Green Chemistry and Sustainable Synthesis
Research on the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system underlines the push towards more environmentally friendly chemical synthesis. This method offers a high atom economy, low environmental impact, and good yields, demonstrating the compound's role in promoting green chemistry principles in the synthesis of biologically and industrially relevant heterocycles (Singh, Sindhu, & Khurana, 2013).
Antioxidant and Antibacterial Properties
Studies on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives reveal significant in vitro antioxidant activities, comparable to standard antioxidants like EDTA and BHA. These compounds also exhibit promising antibacterial properties, suggesting their potential in developing new antioxidant and antibacterial agents (Yüksek et al., 2015).
Inhibitors for Enzyme Regulation
The identification of 3-(phenylcyclobutyl)-1,2,4-triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 exemplifies the compound's utility in creating enzyme inhibitors. Such inhibitors can regulate enzyme activity within the body, offering pathways for treating diseases related to enzyme dysregulation (Zhu et al., 2008).
Material Science and Polymer Development
The synthesis of polymers containing 1,2,3-triazolyl and perfluorocyclobutyl units showcases the compound's application in material science. These polymers, characterized by good thermal stability and solubility, highlight the potential for developing new materials with specific properties for industrial applications (Zhu et al., 2006).
Propiedades
IUPAC Name |
5-cyclobutyl-2-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)7-14-10(9-5-4-6-9)12-13(3)11(14)15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDXMWBAFMZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN(C1=O)C)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

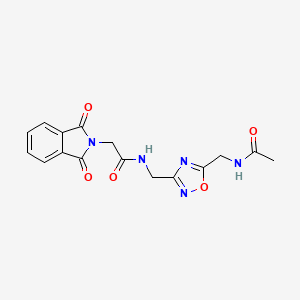
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462857.png)
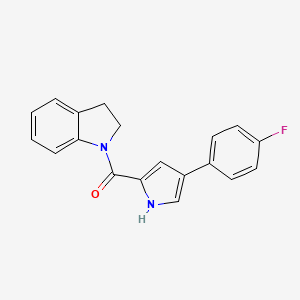


![2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2462862.png)
![4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2462863.png)
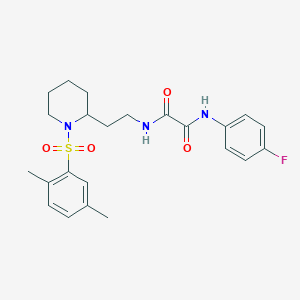
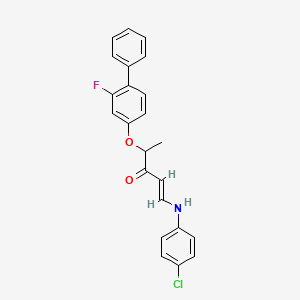
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462870.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2462871.png)
